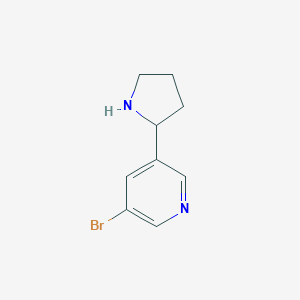
3-Bromo-5-(2-Pyrrolidinyl)Pyridine
Übersicht
Beschreibung
3-Bromo-5-(2-pyrrolidinyl)pyridine is a brominated pyridine derivative that contains a pyrrolidine ring attached to the pyridine nucleus. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, a method for synthesizing 3-arylthieno[2,3-b]pyridines, which are structurally related to 3-bromo-5-(2-pyrrolidinyl)pyridine, involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Another related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized via Fischer indole cyclization in polyphosphoric acid . These methods highlight the versatility of bromopyridines as precursors in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal XRD data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure of 3-bromo-5-(2,5-difluorophenyl)pyridine was characterized by XRD and spectroscopic techniques, with theoretical calculations using density functional theory (DFT) confirming the experimental findings .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is essential in organic synthesis. The study of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine demonstrated the importance of carbon-carbon coupling reactions, with the compounds exhibiting potential biological activity . Additionally, the reactivity of bis(pyridine)-based bromonium ions has been investigated, showing that these ions can react with various acceptors through different mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using computational methods such as DFT. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, with DFT calculations providing insights into the vibrational frequencies and chemical shifts . Non-linear optical (NLO) properties and antimicrobial activities are also of interest, as demonstrated in the studies of 5-Bromo-2-(trifluoromethyl)pyridine and other related compounds .
Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Use in Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Use in Preparation of Nicotinoids
- Scientific Field : Organic Chemistry, Agrochemical Industry .
- Summary of Application : Nicotinoids, which can be synthesized using 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, are used as insecticides .
- Results or Outcomes : The use of nicotinoids as insecticides has been well-documented .
Use in Synthesis of Novel Pyridine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : Pyridine derivatives, which can be synthesized using 3-Bromo-5-(2-Pyrrolidinyl)Pyridine, have various applications in the chemical industry .
- Methods of Application : The synthesis involves various methods which would be detailed in the respective research papers or patents .
- Results or Outcomes : The synthesis of novel pyridine derivatives has been reported .
Safety And Hazards
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Eigenschaften
IUPAC Name |
3-bromo-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402900 | |
| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
CAS RN |
71719-06-7 | |
| Record name | 3-Bromo-5-(2-Pyrrolidinyl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

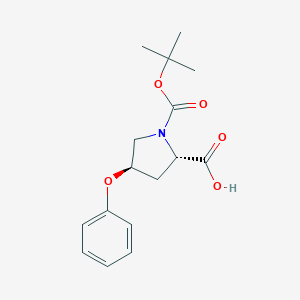
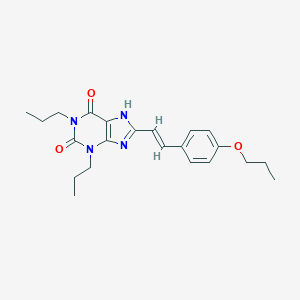
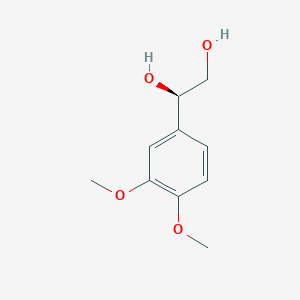
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

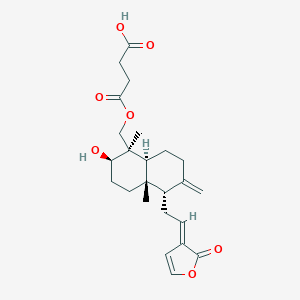
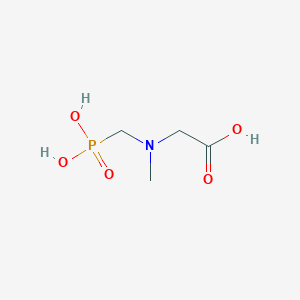
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

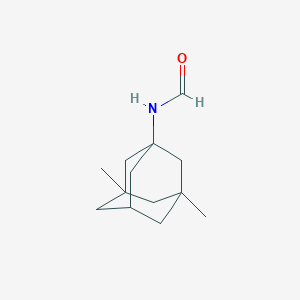
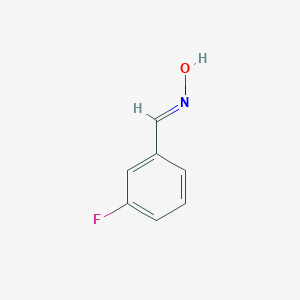
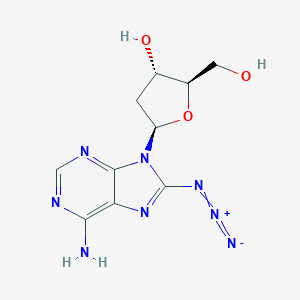
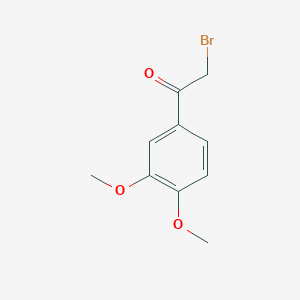
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)